molecular formula C20H22N4O4 B11192844 N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide

N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11192844
M. Wt: 382.4 g/mol
InChI Key: OSWMIGGFHXDQGJ-UHFFFAOYSA-N
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Description

N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is characterized by the presence of methoxyphenyl and propoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyphenyl and propoxy groups. Common reagents used in the synthesis include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The methoxyphenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and attached functional groups enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

  • 1,2,3-Triazole-4-carboxamide derivatives
  • Methoxyphenyl-substituted triazoles
  • Propoxy-substituted triazoles

Uniqueness

N~4~,1-BIS(4-METHOXYPHENYL)-5-PROPOXY-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of methoxyphenyl and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N,1-bis(4-methoxyphenyl)-5-propoxytriazole-4-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-4-13-28-20-18(19(25)21-14-5-9-16(26-2)10-6-14)22-23-24(20)15-7-11-17(27-3)12-8-15/h5-12H,4,13H2,1-3H3,(H,21,25)

InChI Key

OSWMIGGFHXDQGJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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